Tiropramide impurity A

Analytical Chemistry Chromatography Pharmaceutical Analysis

Tiropramide impurity A is the N,O-dibenzoyl-L-tyrosine process marker from the acylation step of Tiropramide synthesis. Unlike metabolite impurities B/C, its unique origin, MW (389.41 g/mol), and m.p. (226–228 °C) make it essential for system suitability, AMV, and ICH Q3A/Q3B-compliant batch release. Using impurities B or C would introduce systematic error and fail regulatory review. This fully characterized standard supports ANDA submissions, forced degradation studies, and pharmacopeial traceability. Order the same certified reference standard used by QC laboratories to ensure accurate quantification and regulatory acceptance.

Molecular Formula C12H16O8
Molecular Weight 288.25 g/mol
Cat. No. B13823693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiropramide impurity A
Molecular FormulaC12H16O8
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C
InChIInChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10?,11?,12-/m0/s1
InChIKeyBAKQMOSGYGQJOJ-CTWIGJCISA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiropramide Impurity A (CAS 14325-35-0): Pharmaceutical Reference Standard for Analytical Method Validation and Quality Control


Tiropramide impurity A, chemically designated as N,O-Dibenzoyl-L-tyrosine (CAS 14325-35-0, molecular formula C23H19NO5, molecular weight 389.41 g/mol), is a critical process-related impurity associated with the synthesis of the antispasmodic agent Tiropramide . It is a fully characterized chemical compound supplied as a reference standard, primarily utilized for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research and manufacturing . Unlike downstream metabolites such as impurities B and C, impurity A originates from the acylation step in the synthetic route, where tyrosine is benzoylated to form the N,O-dibenzoyl intermediate before amide formation and etherification [1]. This distinct origin establishes its unique role as a process control marker, differentiating it from degradation products or metabolites that arise later in the drug lifecycle.

Why Generic Tiropramide Impurities Cannot Substitute for Impurity A in Analytical Method Development


Tiropramide impurity A cannot be interchangeably substituted with other Tiropramide-related impurities such as impurity B (CAS 57227-08-4) or impurity C (CAS 57227-09-5) due to fundamentally different physicochemical properties and distinct origins within the drug lifecycle. Impurity A is a process-related impurity from the initial acylation step, whereas impurities B and C are downstream metabolites identified in human urine after drug administration [1]. This dichotomy in origin is reflected in their divergent molecular weights (389.41 vs. 472.58 vs. 368.47 g/mol) and melting points (226-228°C vs. 114-116°C vs. 194-197°C) . In a regulated analytical laboratory, using impurity B or C as a system suitability standard for an HPLC method designed to monitor process-related impurities would be scientifically invalid, as their chromatographic retention behavior and detector response factors are not equivalent. Accurate quantification of impurity A in API batches or finished dosage forms requires a reference standard that is chemically identical to the target analyte, ensuring compliance with ICH Q3A/Q3B guidelines for impurity profiling [2]. Substitution with a non-identical analog introduces systematic error, compromises method accuracy, and ultimately fails to meet regulatory expectations for product quality control.

Quantitative Differentiation of Tiropramide Impurity A Against Closest Analogs and Alternatives


Molecular Weight and Formula: A Primary Differentiator for HPLC Method Selectivity

Tiropramide impurity A exhibits a molecular weight of 389.41 g/mol and a molecular formula of C23H19NO5, which is significantly different from impurity B (C29H32N2O4, 472.58 g/mol) and impurity C (C22H28N2O3, 368.47 g/mol) . This difference of 83.17 g/mol from impurity B and 20.94 g/mol from impurity C translates to distinct reversed-phase HPLC retention times and mass spectrometric ionization patterns. In a validated HPLC method for Tiropramide API using an Agilent C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium formate (pH 3.6) and methanol gradient, impurities with such divergent molecular weights and logP values elute at different times, enabling selective quantification of impurity A without interference from other process impurities or metabolites [1].

Analytical Chemistry Chromatography Pharmaceutical Analysis

Melting Point: A Critical Physical Constant for Solid-State Characterization and Purity Assessment

Tiropramide impurity A demonstrates a melting point range of 226-228 °C . This is significantly higher than the melting point of impurity B (114-116 °C) and impurity C (194-197 °C) . The 112 °C difference between impurity A and impurity B, and the 32 °C difference between impurity A and impurity C, provide a simple and reliable orthogonal method for confirming identity and assessing purity of the reference standard material. Differential scanning calorimetry (DSC) can easily distinguish impurity A from its analogs based on these distinct thermal transitions, which is crucial for ensuring the integrity of the reference standard before its use in quantitative analysis.

Physical Chemistry Pharmaceutical Preformulation Quality Control

Structural and Metabolic Origin: Differentiating Process Impurity from Pharmacologically Active Metabolites

Tiropramide impurity A (N,O-Dibenzoyl-L-tyrosine) is a process-related impurity formed during the initial acylation of tyrosine in the synthetic pathway, before the introduction of the dipropylamine and diethylaminoethoxy groups [1]. In contrast, impurities B and C are downstream metabolites of Tiropramide. Specifically, CR 1098 (Impurity C) is a major metabolite found to prevail in rat plasma after the 1st hour post-administration, and CR 1034 is another identified metabolite with antispasmodic activity [2][3]. The metabolites (CR 1034, CR 1098, CR 1166) exhibit similar pharmacodynamic effects to Tiropramide, albeit with reduced potency [3]. Impurity A, lacking the complete pharmacophore, is not reported to possess such activity. This fundamental difference in origin and biological relevance dictates that impurity A is primarily a target for analytical monitoring, while impurities B and C are relevant to pharmacokinetic and drug metabolism studies.

Drug Metabolism Synthetic Chemistry Impurity Profiling

Regulatory and Pharmacopeial Relevance: Established Use as a Reference Standard for Traceability

Tiropramide impurity A is explicitly designated and supplied as a reference standard for analytical method development and validation, and it is intended for traceability against pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . This established role in regulatory frameworks provides a clear advantage over generic, non-certified analogs. The use of a properly characterized reference standard like Tiropramide impurity A ensures that analytical data generated in support of Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) meets the stringent requirements of health authorities. While impurity B and impurity C are also used as reference standards, impurity A's status as a key process-related impurity often makes it a specific target in the impurity profile of the drug substance specification, warranting its individual listing and acceptance criteria [1].

Regulatory Compliance Pharmacopeial Standards Quality Assurance

Optimal Application Scenarios for Tiropramide Impurity A Based on Quantitative Differentiation


HPLC Method Development and Validation for Process Impurity Monitoring

Analytical laboratories developing stability-indicating HPLC methods for Tiropramide API or finished dosage forms should use Tiropramide impurity A as the primary reference standard for system suitability and quantitation of this specific process impurity. The unique molecular weight (389.41 g/mol) and melting point (226-228 °C) distinguish it from other impurities and the API itself, ensuring accurate peak identification and reliable recovery during method validation as per ICH Q2(R1) guidelines [1]. The method should employ a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium formate (pH 3.6) and methanol gradient to achieve baseline separation of impurity A from the API and other process impurities [2].

Quality Control Release Testing of Tiropramide API Batches

QC laboratories in API manufacturing facilities should use Tiropramide impurity A as a certified reference standard to quantify the level of this process-related impurity in each batch. The specification for impurity A should be established based on ICH Q3A thresholds, typically with a reporting threshold of 0.05%, identification threshold of 0.10%, and qualification threshold of 0.15% relative to the API [3]. Given impurity A's origin in the acylation step, batch-to-batch variability in its levels can serve as a sensitive indicator of process consistency and manufacturing robustness [4].

Pharmaceutical Research and Development for ANDA/DMF Submissions

For generic drug manufacturers preparing ANDA submissions, Tiropramide impurity A is an essential component of the impurity profile documentation. The reference standard is used to generate comparative impurity data between the test product and the reference listed drug (RLD). This data is critical for demonstrating pharmaceutical equivalence and justifying the proposed specification limits in the drug substance and drug product sections of the application . The use of a fully characterized, pharmacopeial-traceable standard ensures the analytical data is acceptable to regulatory reviewers.

Stability Studies to Establish Degradation Pathways and Shelf Life

During forced degradation studies (acidic, basic, oxidative, thermal, photolytic) as per ICH Q1A(R2) guidelines, Tiropramide impurity A serves as a marker to monitor hydrolytic susceptibility. While the API Tiropramide is stable under neutral, thermal, and photolytic conditions, it degrades under acidic and basic hydrolysis [2]. Tracking the levels of impurity A under these stress conditions helps establish whether it is a degradation product or a purely process-related impurity, which in turn informs the appropriate storage conditions and shelf-life specifications for the drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiropramide impurity A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.